molecular formula C6H13NS B6212078 methyl[(thiolan-2-yl)methyl]amine CAS No. 1339646-28-4

methyl[(thiolan-2-yl)methyl]amine

Cat. No.: B6212078
CAS No.: 1339646-28-4
M. Wt: 131.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(thiolan-2-yl)methyl]amine is an organic compound with the molecular formula C6H13NS It features a thiolane ring, which is a five-membered ring containing sulfur, attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(thiolan-2-yl)methyl]amine typically involves the reaction of thiolane with methylamine under controlled conditions. One common method is the nucleophilic substitution reaction where thiolane is treated with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of advanced catalytic systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl[(thiolan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

Methyl[(thiolan-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl[(thiolan-2-yl)methyl]amine exerts its effects involves interactions with various molecular targets. The thiolane ring can interact with biological molecules through sulfur bonding, while the methylamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl[(thiolan-2-yl)methyl]amine can be compared with other sulfur-containing heterocycles such as thiazoles and thiophenes. While all these compounds contain sulfur, this compound is unique due to its specific ring structure and functional groups. Similar compounds include:

    Thiazole: A five-membered ring containing both sulfur and nitrogen.

    Thiophene: A five-membered ring containing sulfur.

    2-Aminothiazole: A thiazole derivative with an amino group.

Each of these compounds has distinct chemical properties and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.

Properties

CAS No.

1339646-28-4

Molecular Formula

C6H13NS

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.